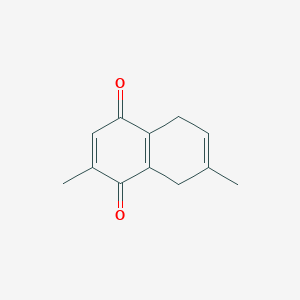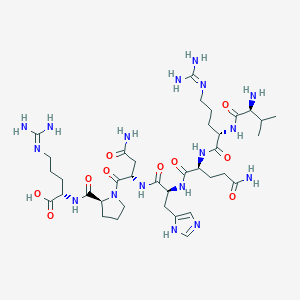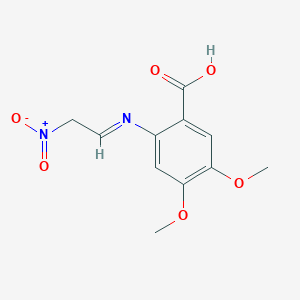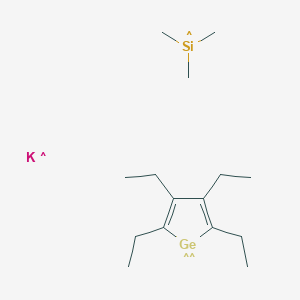
5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a hydroxyamino group, a methoxyphenyl group, and a methylsulfanyl group attached to a pyrrol-2-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrol-2-one Ring: The initial step involves the formation of the pyrrol-2-one ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a methoxyphenyl halide and a strong base to facilitate the substitution.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a thiolation reaction. This involves the reaction of a suitable thiol with the intermediate compound formed in the previous step.
Hydroxyamination: The final step involves the introduction of the hydroxyamino group through a hydroxylamine reaction. This step typically requires the use of hydroxylamine hydrochloride and a base to generate the hydroxyamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino and methylsulfanyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the hydroxyamino group, converting it to an amino group. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions. Halogenation and nitration are typical examples of such reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones from the methylsulfanyl group.
Reduction: Conversion of the hydroxyamino group to an amino group.
Substitution: Introduction of halogen or nitro groups to the methoxyphenyl ring.
科学研究应用
5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel organic compounds.
Biology: Investigated for its potential as a biochemical probe. It can interact with specific enzymes and proteins, aiding in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structure makes it valuable in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The methoxyphenyl and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
5-(Amino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one: Similar structure but with an amino group instead of a hydroxyamino group.
5-(Hydroxyamino)-3-(2-chlorophenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(ethylsulfanyl)-2H-pyrrol-2-one: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The uniqueness of 5-(Hydroxyamino)-3-(2-methoxyphenyl)-4-(methylsulfanyl)-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyamino group enhances its reactivity and potential for hydrogen bonding, while the methoxyphenyl and methylsulfanyl groups contribute to its stability and specificity in interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
398130-09-1 |
|---|---|
分子式 |
C12H12N2O3S |
分子量 |
264.30 g/mol |
IUPAC 名称 |
3-(2-methoxyphenyl)-4-methylsulfanyl-5-nitroso-1H-pyrrol-2-ol |
InChI |
InChI=1S/C12H12N2O3S/c1-17-8-6-4-3-5-7(8)9-10(18-2)11(14-16)13-12(9)15/h3-6,13,15H,1-2H3 |
InChI 键 |
PPXZHGDKARCTQX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=C(NC(=C2SC)N=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
![2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole](/img/structure/B14258984.png)




![tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane](/img/structure/B14259023.png)




![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)
![2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14259051.png)

